Phanquinone
Overview
Description
Scientific Research Applications
Phanquinone has several scientific research applications. It is used as a pre-chromatographic reagent for the liquid chromatographic analysis of amino acids . In biology and medicine, this compound has been investigated for its antiprotozoal and bactericidal activities . It has also been studied for its potential use in treating amoebic dysentery and bacillary dysentery . Additionally, this compound is used in the synthesis of other organic compounds and as a labeling reagent in analytical chemistry .
Mechanism of Action
Target of Action
Phanquinone, also known as 4,7-Phenanthroline-5,6-dione, is an organic compound . It has been investigated for its antiprotozoal and bactericidal activity .
Biochemical Pathways
It is known that quinones, the class of compounds to which this compound belongs, can interact with dna and affect its structure .
Pharmacokinetics
It is known that this compound can react with primary amino groups, suggesting that it may interact with proteins and other biomolecules in the body .
Result of Action
It has been investigated for its potential antiprotozoal and bactericidal activity .
Action Environment
It is known that the reagent reacts with primary amino group at 50°c , suggesting that temperature may play a role in its activity.
Safety and Hazards
Phanquinone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
Biochemical Analysis
Biochemical Properties
Phanquinone plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for chromatographic analysis. It reacts with primary amino groups to form stable adducts, which can then be separated and analyzed using liquid chromatography . This interaction is crucial for the accurate determination of amino acids in various samples, including pharmaceutical formulations . This compound’s ability to form stable adducts with amino acids makes it a valuable tool in biochemical analysis.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It exhibits inhibitory effects on certain protozoa, such as Entamoeba histolytica, and has been used to treat amoebiasis . Additionally, this compound has been reported to inhibit the growth of certain bacteria, including Gram-negative rods . These effects suggest that this compound can influence cell function by disrupting cellular processes in these microorganisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with primary amino groups in biomolecules. By forming stable adducts with amino acids, this compound facilitates their separation and analysis using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound and its degradation products can influence its effectiveness as a derivatization reagent. Studies have shown that this compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of protozoa and bacteria without causing significant toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal discomfort and black urine . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid derivatization. It interacts with primary amino groups to form stable adducts, which can then be analyzed using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples. Additionally, this compound’s inhibitory effects on protozoa and bacteria suggest that it may interfere with essential metabolic processes in these microorganisms .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical analysis and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for optimizing its use in biochemical analysis.
Preparation Methods
Phanquinone can be synthesized through the oxidation of 4,7-phenanthroline. The typical synthetic route involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . Industrial production methods often involve the nitration, reduction, and hydrolysis of o-acetamido anisole to produce 2,5-diaminoanisole sulfate, which is then heated with glycerin and concentrated sulfuric acid in the presence of iodine and potassium iodide to obtain 6-methoxy-4,7-phenanthroline. This intermediate is further oxidized to yield this compound .
Chemical Reactions Analysis
Phanquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with primary amino groups to form adducts, which can be analyzed using liquid chromatography . Common reagents used in these reactions include nitric acid, potassium permanganate, and iodine. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
. Similar compounds include benzoquinone, naphthoquinone, and anthraquinone. Compared to these compounds, phanquinone is unique due to its specific structure and the presence of nitrogen atoms in its aromatic ring . This structural difference contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,7-phenanthroline-5,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPADTBFADIFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046112 | |
Record name | Phanquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-12-8 | |
Record name | 4,7-Phenanthroline-5,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phanquinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phanquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phanquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phanquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHANQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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